molecular formula C10H18BrNO4 B3245361 Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate CAS No. 168077-38-1

Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate

Número de catálogo: B3245361
Número CAS: 168077-38-1
Peso molecular: 296.16 g/mol
Clave InChI: MBWPBNACYMMIKZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate” is a chemical compound with the molecular formula C10H18BrNO4 . It has a molecular weight of 296.16 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

“this compound” is a solid or semi-solid or liquid at room temperature . It has a melting point of 39-42 degrees Celsius .

Aplicaciones Científicas De Investigación

1. Synthesis of 2-Amino-2-Deoxyglycoside Derivatives

Methyl 2-methoxy- and 2-tert-butoxycarbonylamino-2-deoxy-glycosides, derived from methyl 2-carbamoyl-2-deoxyglycosides, were obtained via Hofmann rearrangement. This process involves sodium methoxide/bromine/methanol or sodium hydroxide/sodium bromite/methanol or lead tetraacetate tert-butyl alcohol/dimethylformamide (Mostowicz, Belzecki, & Chmielewski, 1991).

2. Antimicrobial Agents Synthesis

In a study exploring potential antimicrobial agents, a sequence of reactions starting with 2-(4-bromo phenyl) methyl cyanide led to the formation of various compounds, including tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate. This study highlights the compound's role in the development of antimicrobial agents (Doraswamy & Ramana, 2013).

3. Chiral Intermediate Synthesis

Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, was synthesized from L-aspartic acid. This intermediate is crucial in pharmaceutical synthesis, demonstrating the compound's importance in drug development (Zhang Xingxian, 2012).

4. Directed Hydrogenation

The compound has been used in directed hydrogenation methodologies to yield diastereomers of specific methyl esters. These results are significant in stereochemical control during synthesis (Smith et al., 2001).

5. Synthesis of Cyclic Acetals

The preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds involved the treatment of 2-(tert-butyl)dioxolanones and related compounds with N-bromosuccinimide. This method is crucial for creating chiral derivatives of pyruvic acid and other compounds (Zimmermann & Seebach, 1987).

6. Functionalized Polymers

The synthesis of bromo-tert-butyloxycarbonyl (Br-t-BOC)-amino-protected monomers and the subsequent polymerization to yield poly((Br-t-BOC)-aminoethyl (meth)acrylate) with protected amino side groups, highlights the compound's role in advanced polymer chemistry (Ritter, Tabatabai, & Herrmann, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

Propiedades

IUPAC Name

methyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBWPBNACYMMIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of triphenylphosphine (2.20 g, 8.39 mmol) in dry CH2Cl2 (20 mL) was added dropwise via syringe to a solution of N-Boc homoserine methyl ester 80 (8.39 mmol) and carbon tetrabromide (4.18 g, 12.60 mmol) in dry CH2Cl2 (20 mL). The resulting dark solution was stirred at room temperature for 16 h. Hexanes was added and precipitates were removed by suction filtration. The filtrate was concentrated under reduced pressure and subject to flash silica gel column chromatography using ethyl acetate/hexanes (1:10, v/v then 1:6, v/v) to give the desired product 90 as a yellow oil (501 mg, 20% overall yield from homoserine). 1H NMR (300 MHz, CDCl3) δ 1.45 (s, 9H), 2.12-2.48 (m, 2H), 3.39-3.47 (m, 2H), 3.78 (s, 3H), 4.33-4.48 (m, 1H), 5.10-5.22 (m, 1H). m/z (ESI) 296 [C10H18BrNO4+H]+.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
8.39 mmol
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Reactant of Route 2
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Reactant of Route 4
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Reactant of Route 5
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate
Reactant of Route 6
Methyl 4-bromo-2-(tert-butoxycarbonylamino)butanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.